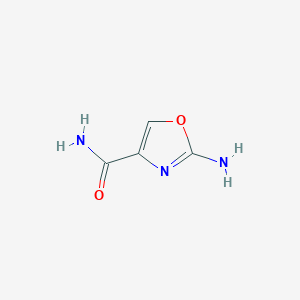

2-Amino-1,3-oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

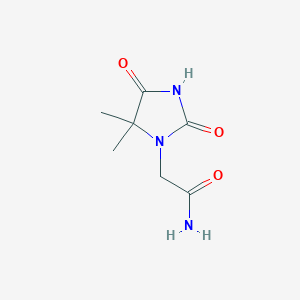

2-Amino-1,3-oxazole-4-carboxamide (AOCA) is a heterocyclic compound with a molecular formula of C4H5N3O2. It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of amino-esters and the use of Boc-protection . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecular weight is 127.1 .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives often include nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 216-220°C .Wissenschaftliche Forschungsanwendungen

Modular Synthesis of Oxazoles

An efficient modular synthesis of 2,4-disubstituted oxazoles has been achieved through a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. This process highlights the role of bidentate ligands in tempering the reactivity of α-oxo gold carbene intermediates, facilitating the synthesis of oxazole rings with enhanced chemoselectivity. This method opens new opportunities for oxidative gold catalysis in developing novel synthetic methods (Luo et al., 2012).

Amino Sugars and Mimetics Synthesis

Research into the synthesis of amino sugars and related carbohydrate mimetics has identified 1,2-oxazines as crucial intermediates. This tutorial review covers the development of new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, demonstrating the versatility of alkoxyallenes for chain elongation of carbohydrate derivatives. Such compounds have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Synthesis of Macrolides

Oxazoles have been utilized as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property facilitates the synthesis of macrolides, including recifeiolide and curvularin, by undergoing selective nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position. This application underscores the versatility of oxazoles in synthesizing complex organic molecules (Wasserman et al., 1981).

Novel Method for Oxazoles Synthesis

A novel two-step synthesis involving intramolecular copper-catalyzed cyclization of highly functionalized β-(methylthio)enamides has been reported for the efficient synthesis of 2-phenyl-4,5-substituted oxazoles. This method enables the introduction of various functional groups into the oxazole ring, providing a versatile approach for the synthesis of biologically relevant molecules (Kumar et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUQIMMDFYYYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)

![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)

![2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2739053.png)

![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)